3-methyl-1-propyl-1H-pyrazole-4-sulfonamide
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Overview
Description
3-methyl-1-propyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-propyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
3-methyl-1-propyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-4-sulfonamide
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 4-[2-(1-(ethylamino)-2-methyl-propyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole
Uniqueness
3-methyl-1-propyl-1H-pyrazole-4-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O2S |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-methyl-1-propylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-3-4-10-5-7(6(2)9-10)13(8,11)12/h5H,3-4H2,1-2H3,(H2,8,11,12) |
InChI Key |
SSQWIEHBHFFIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)S(=O)(=O)N |
Origin of Product |
United States |
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